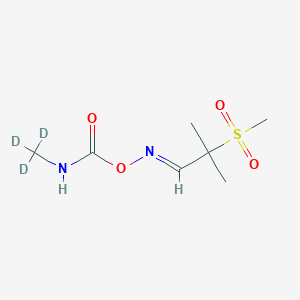

Aldicarb-d3 Sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

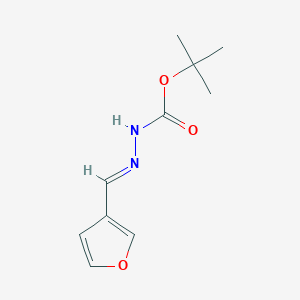

Aldicarb and its derivatives, including aldicarb sulfone, are synthesized through a series of chemical reactions starting from appropriate precursors. The specific methodology for synthesizing aldicarb-d3 sulfone might involve isotopic labeling with deuterium to produce the "d3" variant, indicating the presence of three deuterium atoms in the molecule. This isotopic labeling is commonly used in analytical chemistry for tracing and studying the environmental fate and transport of compounds like aldicarb sulfone.

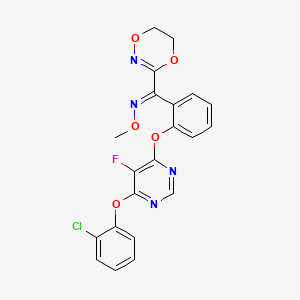

Molecular Structure Analysis

The molecular structure of aldicarb-d3 sulfone, similar to its parent compound aldicarb sulfone, includes a carbamate group linked to a sulfone moiety. The presence of deuterium atoms in aldicarb-d3 sulfone would slightly alter its physical properties, such as boiling point and density, due to the isotope effect. However, the overall geometry and electronic structure of the molecule would remain similar to that of aldicarb sulfone, with the sulfone group contributing to its chemical stability and reactivity.

Chemical Reactions and Properties

Aldicarb sulfone and its derivatives undergo various chemical reactions, including hydrolysis, which is significantly influenced by pH levels. Studies show that the reaction rate constants for aldicarb compounds are relatively constant below pH 7 and increase rapidly as the pH goes beyond 7, leading to shorter environmental half-lives than previously assumed. This indicates that aldicarb residues, including those of aldicarb-d3 sulfone, would be less persistent in groundwater than expected, reducing long-term environmental impact (Hansen & Spiegel, 1983).

Wissenschaftliche Forschungsanwendungen

Toxicological Profile and Environmental Concerns

Aldicarb, a parent compound closely related to Aldicarb-d3 Sulfone, has been extensively reviewed for its toxicologic effects in mammals. The focus has been on its mechanism as a cholinesterase inhibitor, rapid metabolism, and excretion in mammals. Notably, it does not produce long-term adverse health effects like carcinogenicity or teratogenicity. Aldicarb's environmental presence, especially its metabolites (sulfoxide and sulfone) in groundwater, has raised significant concerns, prompting research into its safety and environmental impact (Risher, Mink, & Stara, 1987).

Regulatory Guidelines and Analytical Methodology

In the realm of pharmaceuticals, the control and analysis of potential genotoxic impurities, including sulfone derivatives, are paramount. The review by Elder, Teasdale, & Lipczynski (2008) delves into regulatory guidelines and the evolution of analytical methods for assessing sulfonate esters' genotoxicity. This research is crucial for ensuring the safety and efficacy of new active pharmaceutical ingredients, showcasing the importance of sulfone derivatives in medicinal chemistry (Elder, Teasdale, & Lipczynski, 2008).

Sulfone Derivatives in Medicinal Chemistry

The synthesis, reactions, and medicinal importance of cyclic sulfone derivatives have been highlighted as a significant area of interest. These compounds, owing to their biological activity, find applications in pharmaceuticals as antibacterial, antimalarial, and anti-inflammatory agents. Alam et al. (2018) provide an in-depth review of the synthesis methods, reactions, and diverse applications of cyclic sulfones in medicinal chemistry, emphasizing their potential in treating various diseases (Alam et al., 2018).

Environmental Remediation and Sustainability

The environmental persistence and potential toxicity of polyfluoroalkyl chemicals, which include sulfone derivatives, have been a focus of research, aiming to understand their degradation pathways and impact on ecosystems. Liu & Avendaño's review on microbial degradation of these chemicals outlines the current knowledge and gaps, suggesting directions for future research to mitigate environmental risks (Liu & Avendaño, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRKLBAKDXSTNC-UYUKVFNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aldicarb-d3 Sulfone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)